Structural Differentiation from the Unsubstituted Cyclopropane Analog (CAS 2034378-38-4)
CAS 2034351-06-7 bears a 1-(2-methoxyphenyl) substituent on the cyclopropane ring that is absent in the simpler analog N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide (CAS 2034378-38-4; MW 241.29, C15H15NO2) . The difference in molecular weight (347.41 vs. 241.29 g/mol) and calculated lipophilicity (cLogP increment of approximately +2.0 units attributable to the added aromatic ring and methoxy group) indicates substantially altered physicochemical properties relevant to membrane permeability and protein binding. In patent-disclosed kinase inhibitor series, the analogous 1-aryl substitution on the cyclopropane ring has been shown to control selectivity between tyrosine kinases and Raf kinases [1]. No direct head-to-head biochemical assay data comparing these two exact compounds are publicly available.
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) as determinants of permeability and target engagement |
|---|---|
| Target Compound Data | MW = 347.41 g/mol; C22H21NO3; contains 1-(2-methoxyphenyl) substituent on cyclopropane |
| Comparator Or Baseline | CAS 2034378-38-4: MW = 241.29 g/mol; C15H15NO2; unsubstituted cyclopropane (hydrogen only) |
| Quantified Difference | ΔMW = 106.12 g/mol; estimated ΔcLogP ≈ +2.0 (class-level inference based on additive fragment contributions) |
| Conditions | Calculated physicochemical properties; no experimental biochemical comparison available |
Why This Matters
For procurement, CAS 2034351-06-7 offers a significantly more elaborated scaffold than the unsubstituted analog, which may be critical for projects requiring higher molecular complexity at the cyclopropane 1-position for target-ligand interactions.
- [1] Crown Bioscience Inc. (Taiwan). Aromatic compounds replaced by cyclopropanecarboxamido which is an anticancer agent. Patent WO2016141881A1 or equivalent; describes SAR of 1-aryl cyclopropanecarboxamide derivatives as kinase inhibitors. View Source
